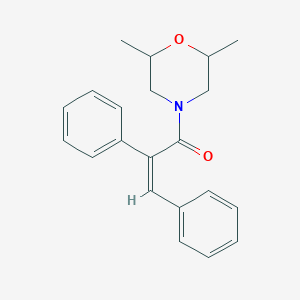![molecular formula C21H11ClN4O2S B5378277 3-(2-chloro-3-quinolinyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5378277.png)
3-(2-chloro-3-quinolinyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloro-3-quinolinyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the acrylonitrile family and is known to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 3-(2-chloro-3-quinolinyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood, but it is believed to involve the inhibition of specific cellular pathways. This compound has been shown to interact with a range of cellular proteins, including kinases and transcription factors, which play key roles in cell signaling and regulation. By inhibiting these proteins, 3-(2-chloro-3-quinolinyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile may be able to disrupt the growth and proliferation of cancer cells, as well as other disease-causing cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-chloro-3-quinolinyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile have been extensively studied. This compound has been shown to exhibit a range of effects on cellular signaling pathways, including the inhibition of protein kinases and transcription factors. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. These effects make 3-(2-chloro-3-quinolinyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile a promising therapeutic agent for the treatment of cancer and other diseases.
実験室実験の利点と制限
One of the key advantages of 3-(2-chloro-3-quinolinyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile for lab experiments is its high purity and yield. This compound can be synthesized in large quantities with high purity, making it suitable for a wide range of research applications. Additionally, this compound exhibits a range of biochemical and physiological effects, making it useful for studying cellular signaling pathways and disease mechanisms. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on 3-(2-chloro-3-quinolinyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile. One promising area of research is the development of this compound as a therapeutic agent for the treatment of cancer and other diseases. Additionally, this compound may be useful for studying cellular signaling pathways and the mechanisms of disease. Future research may also focus on the development of new synthesis methods for this compound, as well as its potential applications in other areas of scientific research.
合成法
The synthesis of 3-(2-chloro-3-quinolinyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile involves the reaction of 2-chloro-3-quinolinecarboxaldehyde with 4-(3-nitrophenyl)-1,3-thiazol-2-amine in the presence of a base. The resulting compound is then reacted with acrylonitrile to yield the final product. The synthesis of this compound has been optimized for high yield and purity, making it suitable for use in scientific research.
科学的研究の応用
3-(2-chloro-3-quinolinyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile has been studied extensively for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it useful for a variety of research applications. Some of the most promising research applications of this compound include its use as a fluorescent probe for the detection of protein-ligand interactions, as well as its potential as a therapeutic agent for the treatment of cancer and other diseases.
特性
IUPAC Name |
(E)-3-(2-chloroquinolin-3-yl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClN4O2S/c22-20-15(8-13-4-1-2-7-18(13)24-20)9-16(11-23)21-25-19(12-29-21)14-5-3-6-17(10-14)26(27)28/h1-10,12H/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYXFGYFGYOXAK-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=C(C#N)C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=C(\C#N)/C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5378202.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5378207.png)
![N-(tert-butyl)-2-{2-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5378214.png)
![1'-[(2-isopropylpyrimidin-4-yl)methyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5378230.png)
![2-ethoxy-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5378234.png)
![1-(3-methyl-4-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5378240.png)
![methyl 5-(aminocarbonyl)-2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5378249.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5378257.png)


![2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5378283.png)
![1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5378289.png)
